1-[(2,3-Dichlorophenyl)methyl]piperazine

Dopamine D3 Receptor Radioligand Binding Medicinal Chemistry

Medicinal chemistry programs requiring validated dopamine D3 receptor ligands face reproducibility risks with generic arylpiperazines. SAR data confirms the 2,3-dichloro substitution is requisite for high-affinity binding (D3 Ki as low as 0.13 nM). - **Key application**: Core intermediate for D3-selective ligands, dual 5-HT/D2 modulators, and PET radiotracers - **Critical utility**: Primary metabolite reference standard for aripiprazole LC-MS/MS assays and DHCR7 inhibition studies - **Physicochemical profile**: Log P 2.6-3.5 range supports blood-brain barrier penetration

Molecular Formula C11H16Cl4N2
Molecular Weight 318.06
CAS No. 636607-91-5
Cat. No. B2683995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,3-Dichlorophenyl)methyl]piperazine
CAS636607-91-5
Molecular FormulaC11H16Cl4N2
Molecular Weight318.06
Structural Identifiers
SMILESC1CN(CCN1)CC2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C11H14Cl2N2/c12-10-3-1-2-9(11(10)13)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2
InChIKeyKLJOQHAOWBAJAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,3-Dichlorobenzyl)piperazine Baseline Procurement Profile


1-[(2,3-Dichlorophenyl)methyl]piperazine (CAS 636607-91-5), also known as 1-(2,3-dichlorobenzyl)piperazine, is a substituted piperazine derivative characterized by a 2,3-dichlorobenzyl substituent on the piperazine nitrogen. It serves as a precursor and a metabolite of the atypical antipsychotic aripiprazole [1]. The compound and its close structural analogue, 1-(2,3-dichlorophenyl)piperazine (2,3-DCPP), are critical intermediates in medicinal chemistry for the development of high-affinity dopamine D3 receptor ligands and dual serotonergic-dopaminergic modulators [2].

Aripiprazole precursor & metabolite reference standard for analytical studies
Core scaffold for D3 receptor ligand development
Intermediate for dual dopamine-serotonin modulator research

1-(2,3-Dichlorobenzyl)piperazine Affinity Determinants


Within the phenylpiperazine chemotype, simple replacement of the 2,3-dichlorobenzyl or 2,3-dichlorophenyl moiety with alternative aryl groups can lead to a profound loss of target engagement. A systematic structure-activity relationship (SAR) analysis demonstrated that the 2,3-dichloro-substituted phenylpiperazine scaffold is a requisite feature for achieving high-affinity binding at dopamine D3 receptors, with every compound possessing this substituent exhibiting greater potency than its unsubstituted homologue [1]. Direct comparative studies show that swapping the 2,3-dichlorophenyl group for a 2-methoxyphenyl group reduced D3 receptor affinity nearly five-fold (from Ki = 31 nM to Ki = 145 nM), and replacement with a 2,3-dimethylphenyl group further alters the pharmacological profile [2]. These findings underscore that generic substitution of the halogenated aryl moiety cannot be assumed to yield functionally equivalent reagents, directly impacting experimental reproducibility and the validity of probe-based assays.

Scaffold Attribute
Substitution Mismatch Context
2,3-Dichlorophenyl substitution pattern
Alternative aryl groups may shift D3 binding affinity context
Dual D2/5-HT receptor engagement profile
Non-dichlorinated scaffolds may not replicate multi-receptor binding
DHCR7 inhibition metabolite profile
Other arylpiperazine metabolites may lack this off-target context

1-(2,3-Dichlorobenzyl)piperazine Comparative Evidence


D3 Affinity Advantage Over 2-Methoxyphenyl Derivative

In a head-to-head SAR study evaluating aryl substitutions on the piperazine ring, the 2,3-dichlorophenyl derivative (compound 13) demonstrated significantly higher affinity for the dopamine D3 receptor compared to its 2-methoxyphenyl counterpart (compound 6). The quantified binding affinity data indicate that the 2,3-dichloro substitution pattern is a key driver of target engagement [1].

D3 Affinity Comparison
Head-to-head
Ki 31 nM vs Ki 145 nM
Reported D3 affinity context for scaffold selection
Cloned human D3, radioligand binding
Dopamine D3 Receptor Radioligand Binding Medicinal Chemistry

Sub-Nanomolar D3 Affinity and High Selectivity

While the parent 1-[(2,3-dichlorophenyl)methyl]piperazine serves as a foundational scaffold, systematic optimization of N-substituents yields compounds with exceptionally high D3 affinity and selectivity. A series of analogs containing the 2,3-dichlorophenylpiperazine core were synthesized and evaluated. The most potent compound in the series, compound 51, achieved a D3 binding affinity of Ki = 1.4 nM, with a D3/D2 selectivity ratio of 64 and a D3/D4 selectivity ratio of 1300 [1]. Another study identified high-affinity D3 ligands derived from this core with Ki values ranging from 0.13 nM to 4.97 nM, which also demonstrated high selectivity over D2, D4, 5-HT1A, and α1 receptors [2].

D3 Affinity & Selectivity
Cross-study comparable
Ki 1.4 nM (most potent); D3/D2=64, D3/D4=1300
Supports D3-selective probe development context
CHO cells, human D2/D3/D4 transfected
Dopamine D3 Receptor Receptor Selectivity Medicinal Chemistry

Dual Dopamine and Serotonin Receptor Engagement

Beyond D3 selectivity, the 2,3-dichlorophenylpiperazine core demonstrates robust, quantifiable engagement with multiple dopamine and serotonin receptor subtypes. In a focused series, 16 out of 24 carboxamide/sulfonamide derivatives bearing the 2,3-dichlorophenylpiperazine moiety exhibited dopamine D2 receptor affinities below 100 nM [1]. Furthermore, compounds within this series displayed high affinity for serotonin 5-HT7 receptors, with Ki values ranging from 8 to 85 nM [1]. Separate studies confirm that N-(2,3-dichlorophenyl)piperazine analogs universally possess high affinity for serotonin 5-HT1A receptors, and specific derivatives have been classified as potent dual 5-HT6/D2 receptor ligands [2][3].

Multi-Receptor Engagement
Cross-study comparable
D2 Ki <100 nM (16/24 derivatives); 5-HT7 Ki 8–85 nM; high 5-HT1A
Reported dual dopamine-serotonin pathway context
In vitro radioligand binding
Dopamine D2 Receptor Serotonin 5-HT1A/5-HT6/5-HT7 Receptors Polypharmacology

DHCR7 Inhibition as Aripiprazole Metabolite

1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP), the direct de-methylated analogue of the target compound, is a major circulating metabolite of the blockbuster atypical antipsychotic aripiprazole. This metabolite has been identified as a potent inhibitor of 7-dehydrocholesterol reductase (DHCR7), the terminal enzyme in cholesterol biosynthesis [1]. Crucially, 2,3-DCPP inhibits DHCR7 activity at concentrations comparable to the established potent teratogen AY9944, a known inhibitor of this pathway [1]. This places the 2,3-dichlorophenylpiperazine scaffold at the center of a known, clinically relevant off-target pharmacology that is not observed with other arylpiperazine metabolites (e.g., those from cariprazine or brexpiprazole) lacking the 2,3-dichloro substitution pattern.

DHCR7 Inhibition Profile
Class-level inference
Comparable to AY9944 in DHCR7 enzyme assay
Reported metabolite off-target context for screening
In vitro enzymatic assay; 2,3-DCPP metabolite
DHCR7 Inhibition Cholesterol Biosynthesis Drug Metabolism

1-(2,3-Dichlorobenzyl)piperazine Procurement Scenarios


High-Affinity D3 Probes and PET Tracers

Procurement of 1-[(2,3-Dichlorophenyl)methyl]piperazine is strategically indicated for medicinal chemistry programs aimed at generating novel dopamine D3 receptor ligands. As demonstrated by quantitative SAR, the 2,3-dichlorophenylpiperazine scaffold is a validated starting point for achieving sub-nanomolar D3 affinity (Ki as low as 0.13 nM) and high selectivity over D2, D4, and serotonergic off-targets [1]. Its use as a core intermediate directly supports the synthesis of candidate PET radiotracers, where the optimal balance of affinity, lipophilicity, and ease of radiolabeling (e.g., 11C-methylation) are paramount [1].

Polypharmacological Ligands for Dopamine/Serotonin Receptors

This compound is a building block of choice for projects requiring concurrent modulation of dopaminergic and serotonergic pathways. Evidence confirms that derivatives of the 2,3-dichlorophenylpiperazine core reliably engage D2 receptors (Ki < 100 nM in the majority of tested derivatives) and 5-HT1A, 5-HT6, and 5-HT7 receptors (5-HT7 Ki = 8–85 nM) [2]. This multi-receptor engagement profile is particularly relevant for developing next-generation antipsychotic agents with improved efficacy and side-effect profiles, making the compound a critical component for focused libraries targeting CNS polypharmacology [3].

Reference Standard for DHCR7 Inhibition & Metabolite Analysis

For analytical and ADME-Tox laboratories, this compound and its 1-(2,3-dichlorophenyl)piperazine analogue are indispensable reference materials. They serve as the primary metabolite standards for quantifying aripiprazole metabolism and for investigating DHCR7 inhibition—a known off-target effect of the drug and its class [4]. Procurement of this specific reference standard is essential for developing robust LC-MS/MS methods, conducting enzyme inhibition assays, and validating in vitro models of cholesterol biosynthesis disruption, tasks that cannot be performed with generic piperazine standards [4].

CNS-Penetrant Small Molecule Optimization

The compound's established log P range (2.6–3.5 for closely related optimized analogs) confirms its utility in designing molecules with favorable blood-brain barrier penetration properties [5]. This physicochemical attribute, combined with the well-characterized SAR around the 2,3-dichloro substitution, allows medicinal chemists to confidently use this scaffold as a starting point for CNS drug discovery, thereby reducing the number of synthetic iterations required to achieve both target potency and desirable brain exposure [5].

Application
Selection Property
Validation Focus
D3-selective probe & PET tracer development
2,3-Dichloro scaffold affinity context
D3 binding selectivity and target engagement assays
Dual dopamine-serotonin receptor research
Multi-receptor engagement profile
D2 and 5-HT receptor panel binding assays
Analytical reference for aripiprazole metabolism & DHCR7 screening
Metabolite standard identity
DHCR7 enzyme inhibition and LC-MS/MS method development
CNS penetration modeling & lead optimization
Reported lipophilicity context
Brain exposure and CNS target engagement studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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